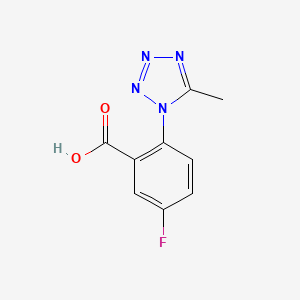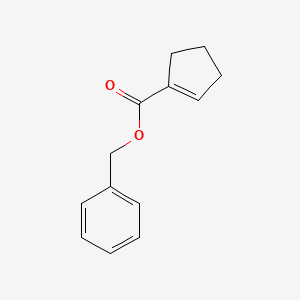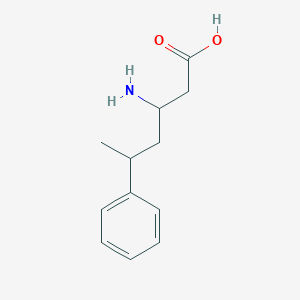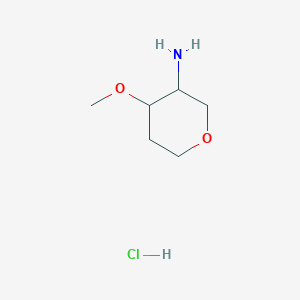![molecular formula C18H17Cl2N3O4S2 B12443167 2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a dichlorobenzoyl group, a morpholine sulfonyl group, and a phenyl thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzoyl intermediate.
Introduction of the morpholine sulfonyl group: The intermediate is then reacted with morpholine-4-sulfonyl chloride under suitable conditions to introduce the morpholine sulfonyl group.
Formation of the thiourea moiety: Finally, the compound is treated with thiourea to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl or morpholine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is another thiourea derivative with similar structural features but different substituents.
4-(3,4-dichlorobenzoyl)morpholine: This compound shares the dichlorobenzoyl and morpholine groups but lacks the thiourea moiety.
Uniqueness
3-(2,4-dichlorobenzoyl)-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is unique due to the combination of its dichlorobenzoyl, morpholine sulfonyl, and thiourea groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C18H17Cl2N3O4S2 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c19-12-1-6-15(16(20)11-12)17(24)22-18(28)21-13-2-4-14(5-3-13)29(25,26)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,28) |
Clave InChI |
GGTHWRVLTDLYPA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)





![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)




![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)


